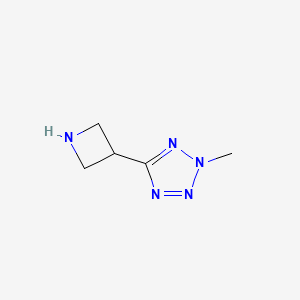

5-(Azetidin-3-yl)-2-methyl-tetrazole

Beschreibung

5-(Azetidin-3-yl)-2-methyl-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at position 2 and an azetidine moiety (a 4-membered nitrogen-containing ring) at position 3. The azetidine group introduces conformational rigidity and enhanced hydrogen-bonding capacity, which may improve target binding affinity and pharmacokinetic properties .

Eigenschaften

Molekularformel |

C5H9N5 |

|---|---|

Molekulargewicht |

139.16 g/mol |

IUPAC-Name |

5-(azetidin-3-yl)-2-methyltetrazole |

InChI |

InChI=1S/C5H9N5/c1-10-8-5(7-9-10)4-2-6-3-4/h4,6H,2-3H2,1H3 |

InChI-Schlüssel |

AVZKIYJSNBKYRW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1N=C(N=N1)C2CNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine. The reaction employs green oxidation in a microchannel reactor, which is suitable for scale-up production . This approach minimizes the use of hazardous reagents and maximizes yield, making it an environmentally friendly option.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azetidin-3-yl)-2-methyl-tetrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amines or other derivatives.

Substitution: The azetidine and tetrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines

Wissenschaftliche Forschungsanwendungen

5-(Azetidin-3-yl)-2-methyl-tetrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.

Wirkmechanismus

The mechanism of action of 5-(Azetidin-3-yl)-2-methyl-tetrazole involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets. The tetrazole ring, on the other hand, can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues with Azetidine/Tetrazole Hybrids

(a) 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

- Structure : Features a triazole ring substituted with methyl and azetidine groups.

- Applications: Not explicitly stated, but triazoles are widely used in antifungal and anticancer agents .

(b) 1-(4-{5-Amino-6-fluoro-1-[2'-(2H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl)-3-chloro-4-phenyl-azetidin-2-ones

- Structure: Combines tetrazole, azetidinone, and benzimidazole moieties.

- Pharmacological Activity : Demonstrated potent antihypertensive effects, surpassing the standard drug Losartan in preclinical studies .

- Advantage Over Target Compound: The benzimidazole-tetrazole-azetidinone hybrid structure enables multitarget engagement, whereas the simpler 5-(Azetidin-3-yl)-2-methyl-tetrazole may lack this complexity .

Tetrazole Derivatives with Heterocyclic Substituents

(a) Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate

- Structure : Tetrazole linked to benzoxazole via an acetamide bridge.

- Key Differences : The benzoxazole group enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets.

- Pharmacological Activity : Exhibits antimicrobial and anti-inflammatory properties due to the benzoxazole moiety .

- Limitation : Higher molecular weight (e.g., 318.3 g/mol for derivatives in ) may reduce membrane permeability compared to the azetidine-tetrazole hybrid.

(b) 4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile

- Structure : Tetrazole substituted with pyridyl and benzonitrile groups.

- Key Differences : The pyridyl group enhances metal coordination capacity, making it suitable for constructing metal-organic frameworks (MOFs) .

- Applications : Primarily used in materials science rather than pharmacology, unlike the target compound .

Thiadiazole and Triazole Analogues

(a) 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione

- Structure : Combines thiadiazole, triazole, and thione groups.

- Key Differences : The thione and thiadiazole groups increase electrophilicity, enhancing reactivity with biological thiols.

- Pharmacological Activity : Optimized derivatives show antifungal and antibacterial activity .

- Comparison : The absence of sulfur in 5-(Azetidin-3-yl)-2-methyl-tetrazole may reduce off-target interactions but limit broad-spectrum antimicrobial efficacy .

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.